molecular formula C22H26N6O B12268442 N,5-dimethyl-N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine

N,5-dimethyl-N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine

Cat. No.: B12268442
M. Wt: 390.5 g/mol
InChI Key: UESIYCZDAJLNND-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N,5-dimethyl-N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1-phenyl-1H-pyrazole-4-carbonyl derivatives: These compounds share the pyrazole core and exhibit similar biological activities.

    Piperidine derivatives: Compounds like piperidine-3-carboxylic acid have similar structural features and applications.

    Pyrimidine derivatives: Compounds such as 2-aminopyrimidine are structurally related and used in similar research contexts.

Uniqueness

N,5-dimethyl-N-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H26N6O

Molecular Weight

390.5 g/mol

IUPAC Name

[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone

InChI

InChI=1S/C22H26N6O/c1-16-12-23-22(24-13-16)26(3)19-10-7-11-27(15-19)21(29)20-14-25-28(17(20)2)18-8-5-4-6-9-18/h4-6,8-9,12-14,19H,7,10-11,15H2,1-3H3

InChI Key

UESIYCZDAJLNND-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C

Origin of Product

United States

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